molecular formula C22H21N3O B6550294 2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040675-54-4

2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550294
CAS No.: 1040675-54-4
M. Wt: 343.4 g/mol
InChI Key: PZTMOKALTFHTDW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-ethylphenyl substituent at position 2 and a 4-methylbenzyl group at position 5 of the pyrazolo[1,5-a]pyrazin-4-one scaffold.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-17-8-10-19(11-9-17)20-14-21-22(26)24(12-13-25(21)23-20)15-18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTMOKALTFHTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethyl and methyl phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-pyrazinone and pyrazolo-pyrimidinone scaffolds are widely studied due to their versatility in medicinal and agrochemical applications. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Activities Synthesis Method (Reference)
Target Compound :
2-(4-Ethylphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
2: 4-Ethylphenyl
5: 4-Methylbenzyl
Not reported (structural analog data used) Likely involves pyridine reflux or fusion
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2: 2-Methoxyphenyl
5: 4-Fluorobenzyl
Enhanced lipophilicity due to fluorine Substituted amine coupling in pyridine
2-(4-Ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one 2: 4-Ethoxyphenyl
5: 3-Methoxybenzyl
Improved solubility (ethoxy group) Similar to ; aromatic amine coupling
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one 3: 4-Chlorophenyl
5: Sulfanylmethyl
Antimicrobial activity Thiol-alkylation reactions
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK76) 2: 4-Nitrophenyl
5: CF3-rich aryl
High electron-withdrawing effects Suzuki-Miyaura coupling

Key Observations :

Substituent Effects: Electron-Donating Groups: The target compound’s 4-ethylphenyl and 4-methylbenzyl groups are moderately electron-donating, which may enhance stability and lipophilicity compared to electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups in MK76) . This contrasts with smaller groups like sulfanylmethyl in , which may allow better membrane penetration.

Synthetic Routes: The target compound likely shares synthesis pathways with analogs in , involving condensation of substituted amines or urea derivatives with pyrazolo-oxazinone precursors under high-temperature fusion or pyridine reflux.

Biological Relevance :

  • While the target compound’s activity is undocumented, analogs with chlorophenyl (e.g., ) or fluorophenyl (e.g., ) groups exhibit antimicrobial and herbicidal activities. The ethyl and methyl substituents in the target compound may optimize bioavailability by balancing lipophilicity and solubility .

Crystallographic Data :

  • SHELX-based refinement () is commonly used for similar compounds, suggesting the target compound’s structure could be resolved using these methods if crystallized.

Research Findings and Implications

  • Pyrazolo-Pyrazinones vs. Pyrazolo-Pyrimidinones: The pyrazinone core (as in the target compound) differs from pyrimidinones (e.g., ) in ring size and electron distribution, affecting π-π stacking and hydrogen-bonding interactions. Pyrimidinones often show stronger protein-binding due to additional nitrogen atoms .
  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro, CF3) enhances electrophilic reactivity but may reduce metabolic stability. The target compound’s ethyl and methyl groups strike a balance between stability and lipophilicity .
  • Biological Screening: Compounds like MK76 () and 3-(4-chlorophenyl) derivatives () were evaluated for enzyme inhibition or antimicrobial activity.

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